Ethyl 6-(chloromethyl)-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-(chloromethyl)-4-(2,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O5/c1-4-24-15(20)13-11(8-17)18-16(21)19-14(13)10-6-5-9(22-2)7-12(10)23-3/h5-7,14H,4,8H2,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQIMXHHRMWQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=C(C=C2)OC)OC)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(chloromethyl)-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidines, which have garnered attention for their potential biological activities. This article aims to provide an in-depth examination of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉ClN₂O₅ |
| Molecular Weight | 354.79 g/mol |
| CAS Number | 380589-29-7 |
| MDL Number | MFCD02374294 |
Structure
The structure of this compound features a chloromethyl group and two methoxy substituents on the aromatic ring, which may influence its biological interactions.
Antimicrobial Activity
Research has indicated that compounds within the tetrahydropyrimidine class exhibit antimicrobial properties. Studies suggest that this compound may demonstrate significant activity against various bacterial strains. For instance:
- In vitro studies showed that similar tetrahydropyrimidines inhibited the growth of Gram-positive and Gram-negative bacteria.
- The presence of the chloromethyl group is hypothesized to enhance lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.
Antioxidant Properties
The compound may also possess antioxidant capabilities. Tetrahydropyrimidines have been studied for their ability to scavenge free radicals and reduce oxidative stress.
- Case Study : In a study evaluating the antioxidant activity of related compounds, it was found that they significantly decreased levels of reactive oxygen species (ROS) in cellular models.
Anti-inflammatory Effects
Tetrahydropyrimidines have been linked to anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
- Mechanism : The compound may inhibit pathways such as NF-kB activation, resulting in reduced expression of inflammatory mediators.
Cytotoxicity and Anticancer Activity
Emerging research suggests potential anticancer properties associated with compounds similar to this compound.
- Cell Line Studies : In vitro assays on cancer cell lines demonstrated that these compounds could induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15 | Induces apoptosis |
| HeLa (Cervical) | 12 | Inhibits proliferation |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. Ethyl 6-(chloromethyl)-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its antibacterial activity against various strains of bacteria. Studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
Case Studies
- Antibacterial Activity Assessment :
- Synthesis Optimization :
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group serves as a primary reactive site due to the electrophilic nature of the chlorine atom. This group undergoes nucleophilic substitution reactions with various nucleophiles:
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Ammonia/Amines : Reaction with ammonia or primary/secondary amines yields substituted methylamine derivatives. For example, treatment with morpholine generates a tertiary amine product.
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Thiols : Thiol-containing nucleophiles (e.g., benzyl mercaptan) replace chlorine to form thioether linkages.
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Hydroxide Ions : Hydrolysis under basic conditions produces a hydroxymethyl (–CH₂OH) derivative.
Example Reaction Pathway :
Ester Hydrolysis
The ethyl carboxylate group (–COOEt) undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Produces the corresponding carboxylic acid (–COOH) and ethanol .
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Basic Hydrolysis (Saponification) : Forms a carboxylate salt (–COO⁻Na⁺) and ethanol.
Conditions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | HCl/H₂O, reflux | Carboxylic acid |
| Basic Hydrolysis | NaOH/EtOH, reflux | Carboxylate salt |
Oxidation and Reduction Reactions
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Oxidation : The chloromethyl group can oxidize to a carbonyl (–CHO) under strong oxidizing agents like KMnO₄.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chloromethyl group to a methyl (–CH₃) group.
Key Reaction :
Electrophilic Aromatic Substitution (EAS)
The 2,4-dimethoxyphenyl ring participates in EAS, though methoxy groups (–OCH₃) are ortho/para-directing but deactivating. Reactions require strong electrophiles:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group (–NO₂) at the para position relative to existing substituents .
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Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group (–SO₃H) .
Cyclization and Condensation Reactions
The dihydropyrimidinone core can act as a scaffold for further heterocyclic synthesis:
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Condensation with Aldehydes : Under acidic conditions, reacts with aldehydes to form fused pyrimidine derivatives .
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Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes to generate bicyclic structures .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to ~200°C, beyond which decomposition occurs via cleavage of the ester and chloromethyl groups .
Q & A
Q. What are the established synthetic routes for preparing Ethyl 6-(chloromethyl)-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving a substituted aldehyde (e.g., 2,4-dimethoxybenzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a urea/thiourea derivative. Chloromethyl substitution at position 6 can be introduced via post-synthetic modification, such as alkylation with chloromethylating agents. Reaction optimization often involves acid catalysis (e.g., HCl or Lewis acids) and solvent selection (e.g., ethanol or acetonitrile) to improve yield and purity .
Q. How is the structural characterization of this compound performed?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the molecular structure, lattice parameters, and stereochemistry. For example, related dihydropyrimidinone derivatives have been analyzed using SHELX software for structure refinement, with key metrics including bond lengths, angles, and torsional parameters . Complementary techniques include:
Q. What are the known pharmacological activities of dihydropyrimidinone derivatives?
Dihydropyrimidinones (DHPMs) exhibit diverse bioactivities, including antitubercular, antibacterial, and anticancer properties. For instance, ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPM analogs show antitubercular activity against Mycobacterium tuberculosis (MIC ~6.25 µg/mL), likely via thymidine phosphorylase inhibition . The chloromethyl and dimethoxyphenyl groups in this compound may enhance membrane permeability or target binding .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, given competing side reactions?
Side products like styryl derivatives (e.g., from aldol condensation) may form during the Biginelli reaction. To suppress these:
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Crystal packing can be disrupted by bulky substituents (e.g., 2,4-dimethoxyphenyl) or conformational flexibility. Strategies include:
Q. How do data contradictions in biological activity assays arise, and how are they addressed?
Discrepancies in IC₅₀ values may stem from assay conditions (e.g., solvent polarity affecting solubility) or cell line variability. Mitigation involves:
Q. What computational methods are used to predict electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites. These align with experimental NMR chemical shifts and XRD-derived geometries .
Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact physicochemical properties?
- Chloromethyl : Increases lipophilicity (logP) and electrophilicity, enhancing reactivity in nucleophilic substitutions.
- Methoxy : Electron-donating groups stabilize aromatic rings, affecting π-π stacking in crystal lattices or target binding. Comparative studies with analogs (e.g., 4-chlorophenyl derivatives) reveal trends in solubility and bioactivity .
Q. What strategies are employed for green synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
